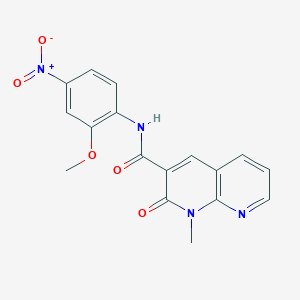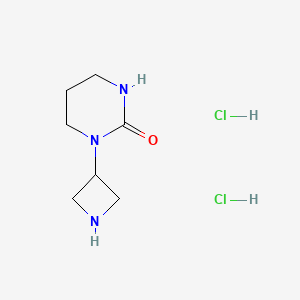
1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are a class of organic compounds characterized by a four-membered ring structure composed of three carbon atoms and one nitrogen atom . The “1,3-diazinan-2-one” part suggests the presence of a six-membered ring with two nitrogen atoms and an oxygen atom. Dihydrochloride indicates that the compound forms a salt with two molecules of hydrochloric acid .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques provide information on the arrangement of atoms in the molecule and the nature of the chemical bonds.Chemical Reactions Analysis
Azetidines, being a part of the larger family of azacycloalkanes, are known to participate in a variety of chemical reactions. They can act as precursors for the synthesis of other complex organic compounds . The specific reactions that “1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride” can undergo would depend on its exact molecular structure.Scientific Research Applications
Chemical Synthesis and Medicinal Chemistry
- Azetidine-Containing Derivatives: Azetidin-3-ones, derived from amino acids such as L-alanine, L-phenylalanine, L-valine, L-lysine, and L-aspartic acid, can react with nucleophilic reagents to produce amino-alcohol, γ-amino-, and γ-amino-β-hydroxy-carboxylic-acid derivatives, which are useful for further chemical synthesis and have potential pharmaceutical applications (Podlech & Seebach, 1995).
- Novel Scaffolds for Kinase Research: The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives highlights the exploration of diazaoxindoles as novel scaffolds for kinase research areas, demonstrating the versatility of azetidine derivatives in medicinal chemistry (Cheung, Harris, & Lackey, 2001).
Anti-Inflammatory Applications
- Anti-Inflammatory Activity: Some derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one have been synthesized and tested for their anti-inflammatory effects. These studies reveal that most compounds exhibited potent and significant anti-inflammatory results, highlighting the potential therapeutic applications of azetidine derivatives in treating inflammation (Sharma, Maheshwari, & Bindal, 2013).
Safety and Hazards
properties
IUPAC Name |
1-(azetidin-3-yl)-1,3-diazinan-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.2ClH/c11-7-9-2-1-3-10(7)6-4-8-5-6;;/h6,8H,1-5H2,(H,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOUAHCODWHRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1)C2CNC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)-1,3-diazinan-2-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)carbamate](/img/structure/B2664674.png)
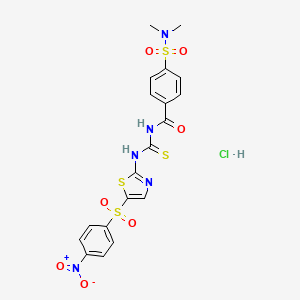
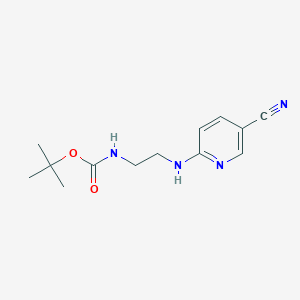
![6-(benzylamino)-1,3-dimethyl-5-(naphthalen-1-yl)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
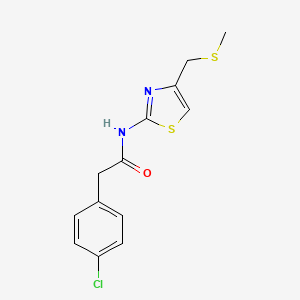
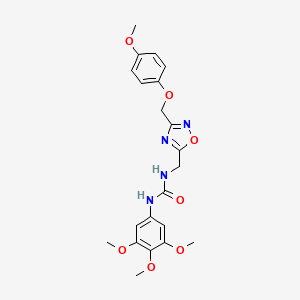
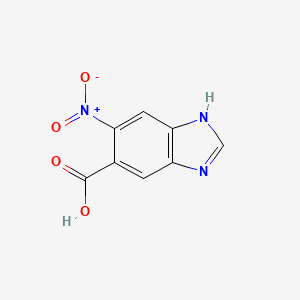

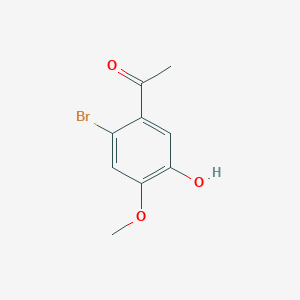

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2664689.png)
